Halogen-Dependent Kinase Binding Affinity: Bromine at Quinoline Position Confers ~3.5-Fold Improvement in GAK Affinity Over Chlorine and ~4.2-Fold Over Iodine
In a direct head-to-head comparison on a quinoline scaffold, variation of the halogen substituent at a single position produced pronounced differences in kinase binding affinity. The bromo analog (Compound 11) exhibited a GAK Kd of 1.9 nM, compared to 6.7 nM for the chloro analog (Compound 10) and 7.9 nM for the iodo analog (Compound 12) [1]. This represents a 3.5-fold improvement for Br over Cl and a 4.2-fold improvement over I. The same trend was observed for off-target kinase NLK, where the bromo analog showed improved selectivity (Kd = 520 nM for Br vs. 650 nM for Cl and 660 nM for I). These measurements were performed under identical conditions using a competition binding assay (DiscoverX, n = 2), providing a rigorously controlled comparison [1].
| Evidence Dimension | Kinase binding affinity (Kd) for GAK, RIPK2, ADCK3, and NLK |
|---|---|
| Target Compound Data | GAK Kd = 1.9 nM (Br analog, Compound 11); RIPK2 Kd = 110 nM; ADCK3 Kd = 190 nM; NLK Kd = 520 nM |
| Comparator Or Baseline | Cl analog (Compound 10): GAK Kd = 6.7 nM; I analog (Compound 12): GAK Kd = 7.9 nM |
| Quantified Difference | Br vs. Cl: 3.5-fold improvement (1.9 vs. 6.7 nM); Br vs. I: 4.2-fold improvement (1.9 vs. 7.9 nM) |
| Conditions | Competition binding assay (DiscoverX), n = 2; J Med Chem 2019, 62(5):2830-2836, Table 2 |
Why This Matters
This head-to-head data establishes that bromine at a quinoline position can be quantitatively superior to chlorine or iodine for achieving potent GAK inhibition, directly informing scaffold selection for kinase-targeted drug discovery programs.
- [1] Asquith CRM, Treiber DK, Zuercher WJ. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). J Med Chem. 2019;62(5):2830-2836. Table 2: Kinase binding of halogenated quinolines. View Source
